

"natural occurrence of hydantoic acid derivatives"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydantoic acid*

Cat. No.: *B1294780*

[Get Quote](#)

An In-depth Technical Guide to the Natural Occurrence of **Hydantoic Acid** Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Hydantoic acid, chemically known as N-carbamoylglycine, is the acyclic ureide precursor to the heterocyclic hydantoin ring system. While **hydantoic acid** itself is not abundant in nature, its derivatives, particularly allantoic acid (allantoate), play a central and critical role in the nitrogen metabolism of a diverse range of organisms. These compounds are key intermediates in the catabolism of purines, serving as vital molecules for nitrogen recycling, transport, and storage. This technical guide provides a comprehensive overview of the natural occurrence of **hydantoic acid** derivatives, focusing on their biosynthesis, physiological roles, quantitative distribution, and the experimental methodologies used for their study.

Natural Occurrence and Biological Roles

The primary naturally occurring and biologically significant **hydantoic acid** derivative is allantoic acid. It is formed from the hydrolysis of its cyclic precursor, allantoin (a hydantoin derivative). Together, allantoin and allantoic acid are collectively referred to as ureides.

In Leguminous Plants (Tropical Legumes)

In tropical legumes such as soybean (*Glycine max*), cowpea, and common bean (*Phaseolus vulgaris*), ureides are the principal compounds for transporting nitrogen fixed in the root

nodules to the aerial parts of the plant.^{[1][2][3][4]} In these species, symbiotically fixed ammonia is rapidly converted into purines, which are then oxidized to form allantoin and subsequently allantoic acid.^{[5][6]} This pathway is highly efficient, allowing for the transport of four nitrogen atoms per molecule. Ureides can constitute 60-90% of the total nitrogen in the xylem sap of nodulated soybeans during their reproductive phase.^[1]

In Non-leguminous Plants and Abiotic Stress

In a wide variety of plants, including non-legumes like *Arabidopsis thaliana*, ureides are present at lower basal levels but accumulate significantly in response to abiotic stresses such as drought, salinity, and high mannitol concentrations.^[7] Allantoin and allantoic acid accumulation under stress is believed to play a protective role, possibly by mitigating oxidative damage and acting as signaling molecules that trigger stress-response pathways involving hormones like abscisic acid (ABA).^{[7][8]}

In Animals and Microorganisms

In many animals (excluding primates and birds) and various microorganisms, allantoic acid is an intermediate in the uricolytic pathway, the process of breaking down purines. Uric acid is converted to allantoin by the enzyme urate oxidase, which is then hydrolyzed to allantoic acid by allantoinase.^[9] In amphibians and many microorganisms, allantoic acid is further broken down by allantoicase or allantoate amidohydrolase to yield urea, ureidoglycolate, or ammonia, completing the nitrogen recycling process.^{[9][10][11]}

Quantitative Data on Ureide Distribution

The concentration of allantoic acid and its precursor allantoin varies significantly between species, tissues, and environmental conditions. The following tables summarize key quantitative findings from the literature.

Table 1: Ureide Concentration in Field-Grown Soybean (*Glycine max*) Tissues

Tissue	Ureide N as % of Total N (Peak during pod/seed development)
Leaf Blades	2.3%
Stems + Petioles	37.7%
Fruits (Pods + Seeds)	15.8%

Data sourced from Plant Physiology.[1]

Table 2: Allantoin and Allantoate Concentrations in Organs of Nodulated Soybean Plants

Organ	Allantoate Concentration ($\mu\text{mol g}^{-1}$ FW)	Allantoin Concentration ($\mu\text{mol g}^{-1}$ FW)
Leaves	~4.5	~2.0
Stems	~11.0	~3.0
Nodules	~3.0	~1.5
Upper Roots	~1.5	~0.5
Lower Roots	~1.0	~0.2

Data represents approximate values derived from graphical data in a study on soybean metabolite concentrations.[12]

Table 3: Allantoin Content in Various Plant Tubers

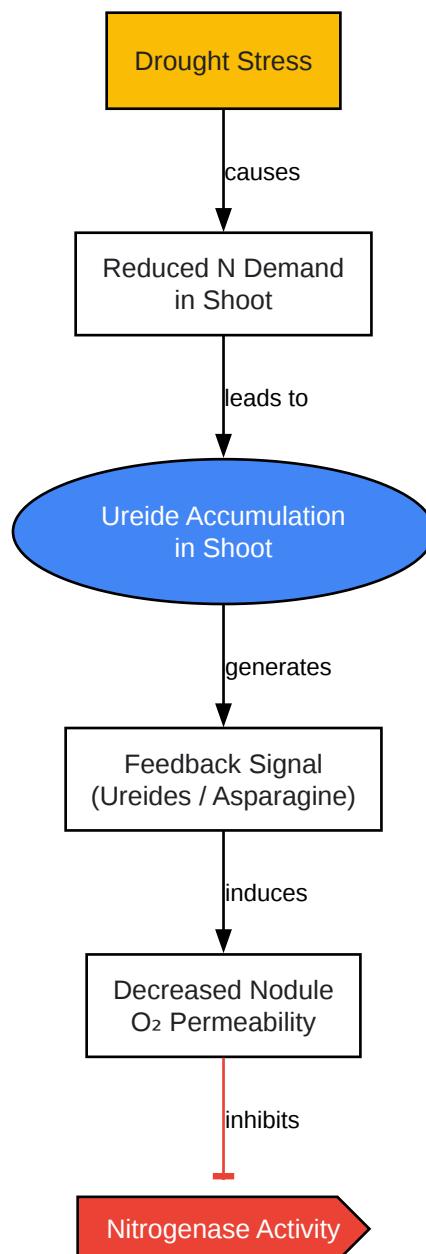
Plant Species	Allantoin Content (mg g ⁻¹ FW)
Dioscorea opposita 'Tsukuneimo'	2.6
Dioscorea opposita 'Yamatoimo'	2.3
Dioscorea japonica 'Jinenjo'	1.2
Ipomoea batatas (Sweet Potato)	< 0.1
Solanum tuberosum (Potato)	< 0.1

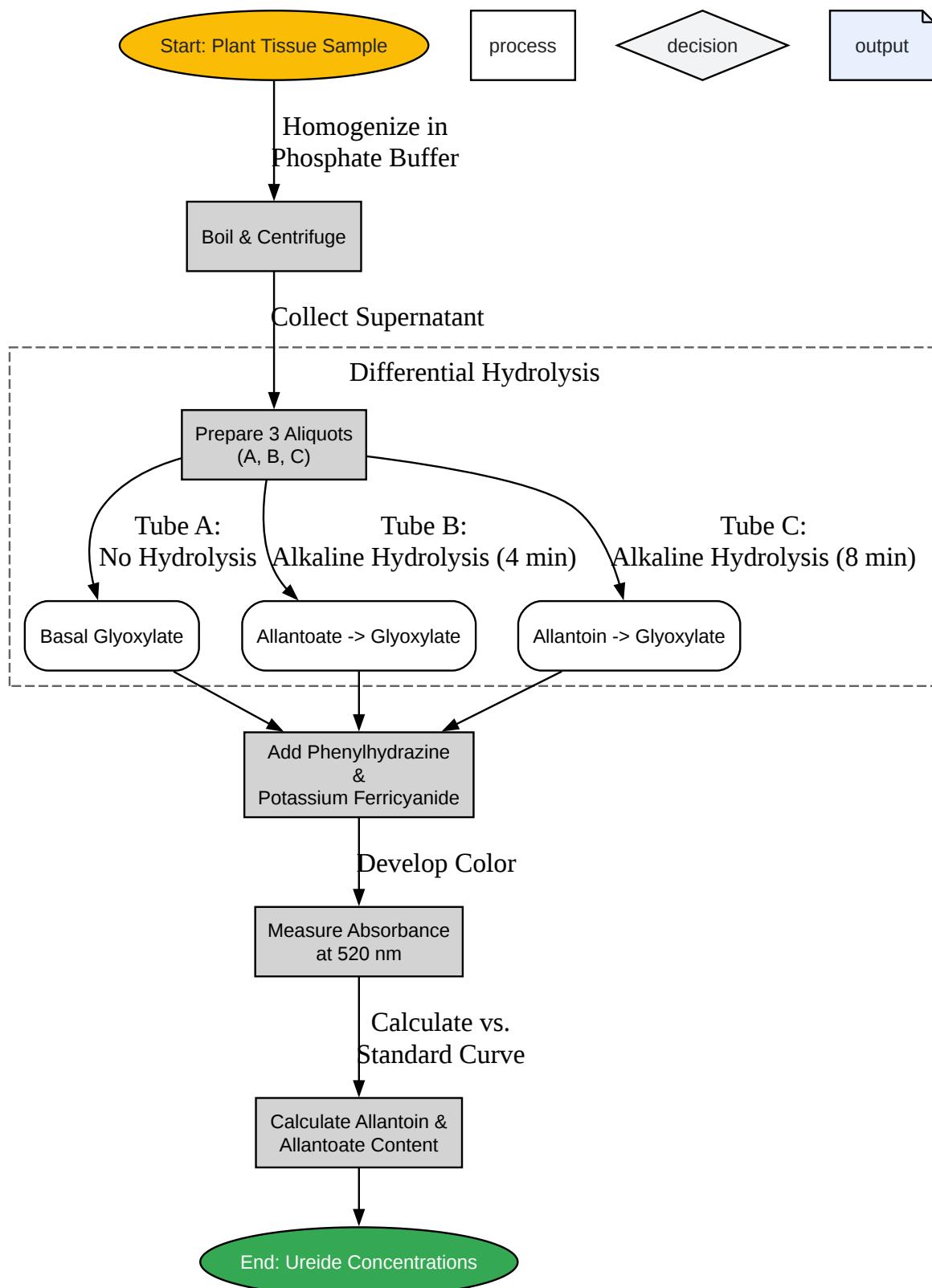
Data sourced from a quantitative analysis of allantoin in fresh tubers.[\[13\]](#)

Biosynthesis, Catabolism, and Regulation

The Ureide Biosynthetic Pathway (Purine Catabolism)

The synthesis of allantoic acid begins with the catabolism of purine nucleotides (AMP, GMP). The pathway proceeds through several key intermediates, culminating in the formation of ureides in distinct cellular compartments within the root nodules of legumes.




[Click to download full resolution via product page](#)

Caption: Ureide biosynthetic pathway in legume root nodules.

Regulatory Mechanisms

Nitrogen fixation is an energy-intensive process that is tightly regulated. In soybean, high concentrations of ureides in the shoots, often resulting from drought stress which slows nitrogen utilization, can lead to feedback inhibition of nitrogenase activity in the root nodules. [14][15] This prevents the overproduction of fixed nitrogen. The exact signaling molecule is debated, with evidence pointing towards ureides themselves, or downstream metabolites like asparagine, triggering a reduction in nodule oxygen permeability, thereby limiting nitrogenase function.[14][15][16]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allantoin and Allantoic Acid in Tissues and Stem Exudate from Field-grown Soybean Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Determination of Ureides Content in Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Allantoic Acid Synthesis in Soybean Root Nodule Cytosol via Xanthine Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Early signaling, synthesis, transport and metabolism of ureides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ureide metabolism under abiotic stress in *Arabidopsis thaliana* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic assay of allantoin in serum using allantoinase and allantoate amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assays for allantoinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification, Biochemical Characterization, and Subcellular Localization of Allantoate Amidohydrolases from *Arabidopsis* and Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Nodulation on Metabolite Concentrations in Xylem Sap and in the Organs of Soybean Plants Supplied with Different N Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Involvement of Ureides in Nitrogen Fixation Inhibition in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Involvement of ureides in nitrogen fixation inhibition in soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of N₂ Fixation in Soybean Is Associated with Elevated Ureides and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["natural occurrence of hydantoic acid derivatives"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294780#natural-occurrence-of-hydantoic-acid-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com